Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is defined by its molecular formula, C10H15F3N2O2. Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical and Chemical Properties Analysis
This compound is a white to yellow-brown powder or crystals or liquid . It has a molecular weight of 252.23 g/mol.Scientific Research Applications
Synthesis and Organic Transformation
Studies have highlighted the synthesis of novel organic compounds utilizing azetidinones as key intermediates. For instance, Dejaegher et al. (2008) demonstrated the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, showcasing azetidinones' utility in ring transformations for creating complex organic structures Dejaegher, M. D’hooghe, N. Kimpe, Synlett, 2008.
Catalytic Applications
Azetidinone derivatives have been evaluated for their catalytic properties in asymmetric synthesis. A study by Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities Mincan Wang, Qing-Jian Zhang, Wen‐Xian Zhao, et al., The Journal of Organic Chemistry, 2008.
Biological Activities and Potential Therapeutic Applications
Azetidinone-based compounds have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular properties. For example, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues and assessed their antioxidant, in vitro antimicrobial, and antitubercular activities, indicating the potential of azetidinone scaffolds in developing new antibacterial and antituberculosis agents M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, Journal of Chemistry, 2014.
Antidepressant and Nootropic Agents
Azetidinones have also been explored for their potential as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents. This study highlighted the therapeutic potential of azetidinone derivatives in CNS disorders Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, Arabian Journal of Chemistry, 2016.
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. The specific targets can vary widely depending on the exact structure of the compound and its functional groups .
Mode of Action
Once a compound binds to its target, it can either activate or inhibit the function of that target. This can lead to a variety of downstream effects, depending on the role of the target in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in inflammatory responses, it could affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how well a compound is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
azetidin-3-yl-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c1-17-9(10(11,12)13)2-3-15(6-9)8(16)7-4-14-5-7/h7,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOUTIXURMVPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)C2CNC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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